An In-depth Technical Guide on the Structure and Stereochemistry of (R)-Lotaustralin
An In-depth Technical Guide on the Structure and Stereochemistry of (R)-Lotaustralin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Lotaustralin is a cyanogenic glycoside found in a variety of plant species, including those of the Fabaceae and Euphorbiaceae families. As a derivative of the amino acid L-isoleucine, it plays a role in plant chemical defense. Upon enzymatic hydrolysis, (R)-lotaustralin releases hydrogen cyanide, a potent toxin. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and biosynthetic and degradative pathways of (R)-lotaustralin, intended for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Stereochemistry
(R)-Lotaustralin is a glucoside of (R)-2-hydroxy-2-methylbutyronitrile. Its systematic IUPAC name is (2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile[1]. The molecule consists of two main components: an aglycone moiety derived from L-isoleucine and a β-D-glucopyranose sugar moiety linked via a β-glycosidic bond to the hydroxyl group of the aglycone[2][3].
The stereochemistry of lotaustralin (B1675156) is crucial to its identity. The chiral center at the C2 position of the aglycone has an (R) configuration. Its diastereomer, with an (S) configuration at this center, is known as epilotaustralin[3]. The glucose moiety possesses the standard D-configuration.
Key Structural Features:
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Aglycone: (R)-2-hydroxy-2-methylbutyronitrile
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Sugar Moiety: β-D-glucopyranose
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Glycosidic Linkage: β-1-O-glycosidic bond
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Chiral Centers: The molecule contains multiple chiral centers, with the defining stereocenter of the aglycone at C2 having the (R) configuration.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Lotaustralin is presented in the table below. These properties are essential for its handling, analysis, and potential applications in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][4] |
| Molecular Weight | 261.27 g/mol | [1][4] |
| Appearance | Colorless needles | [1] |
| Melting Point | 139 °C | [1] |
| Solubility | Good in water and ethyl acetate | [1] |
| CAS Number | 534-67-8 | [1] |
Spectroscopic Data
Detailed spectroscopic data is vital for the unambiguous identification and characterization of (R)-lotaustralin. While a complete set of publicly available, assigned experimental spectra is limited, the following provides an overview of expected and reported spectroscopic behavior.
Mass Spectrometry
Mass spectrometry is a key technique for the identification and quantification of lotaustralin. In electrospray ionization (ESI) mass spectrometry, lotaustralin can be detected as various adducts. A common fragmentation pattern observed in tandem mass spectrometry (MS/MS) involves the loss of the glucose moiety. For example, a transition of the deprotonated molecule [M-H]⁻ from m/z 260 to a fragment ion at m/z 161 has been reported, corresponding to the loss of the glucose unit[5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The spectrum would show characteristic signals for the anomeric proton of the glucose moiety, protons of the pyranose ring, and the methyl and ethyl groups of the aglycone. The chemical shift and coupling constants of the anomeric proton are indicative of the β-glycosidic linkage.
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¹³C-NMR: The spectrum would display 11 distinct carbon signals corresponding to the carbon atoms in the molecule. The chemical shifts of the anomeric carbon and the carbons of the aglycone are key identifiers.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-lotaustralin would be expected to show characteristic absorption bands for the following functional groups:
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O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups of the glucose moiety.
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C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
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C≡N stretching: A weak to medium intensity band around 2240-2260 cm⁻¹ for the nitrile group.
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C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) associated with the C-O bonds of the glycosidic linkage and the alcohol groups.
Experimental Protocols
Isolation and Purification
(R)-Lotaustralin is naturally present in various plants, including white clover (Trifolium repens) and lima beans (Phaseolus lunatus)[1]. A general procedure for its isolation from plant material involves the following steps:
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Extraction: The plant material is typically homogenized and extracted with a polar solvent, such as boiling 80% ethanol (B145695) or methanol, to extract the glycosides[7].
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Solvent Partitioning: The crude extract is then concentrated and partitioned between water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.
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Chromatography: The aqueous phase containing the glycosides is subjected to chromatographic separation. Techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) with a reversed-phase column are commonly used for purification.
Quantification by UPLC-MS/MS
A sensitive and specific method for the quantification of lotaustralin in plant extracts utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[5]. A published method for the analysis of lotaustralin in Rhodiola species provides the following parameters[5]:
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Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
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Mobile Phase: Isocratic elution with 80% water and 20% methanol
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Flow Rate: 0.25 mL/min
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Column Temperature: 24 °C
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Ion Source Temperature: 100 °C
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Desolvation Temperature: 300 °C
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Detection: Multiple Reaction Monitoring (MRM) in negative ion mode, monitoring the transition m/z 260 → 161.
Signaling and Biochemical Pathways
The primary biological significance of (R)-lotaustralin lies in its role in cyanogenesis, a plant defense mechanism.
Biosynthesis of (R)-Lotaustralin
The biosynthesis of (R)-lotaustralin starts from the amino acid L-isoleucine and involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a UDP-glucosyltransferase[8][9].
Caption: Biosynthesis pathway of (R)-Lotaustralin from L-isoleucine.
Hydrolysis and Cyanogenesis
When plant tissues containing (R)-lotaustralin are damaged, the compound comes into contact with the enzyme linamarase (a β-glucosidase), which is typically compartmentalized separately[1][3]. Linamarase catalyzes the hydrolysis of the glycosidic bond, releasing glucose and the unstable aglycone, (R)-2-hydroxy-2-methylbutyronitrile. This cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN) and 2-butanone[3].
Caption: Enzymatic hydrolysis of (R)-Lotaustralin leading to cyanogenesis.
Biological Activity and Significance
The primary known biological activity of (R)-lotaustralin is its function as a phytoanticipin, a pre-formed defense compound against herbivores. The release of hydrogen cyanide upon tissue damage is a potent deterrent and toxin to a wide range of organisms[3].
Beyond its role in plant defense, the biological effects of lotaustralin itself are less well-studied. In humans and other mammals, ingestion of plants containing lotaustralin can lead to cyanide poisoning if the plant material is not properly processed to remove or degrade the cyanogenic glycosides[4]. The toxic effects are primarily due to the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain by cyanide.
There is limited evidence in the searched literature for (R)-lotaustralin being directly involved in other specific cellular signaling pathways in animals. Its main relevance in a pharmacological or toxicological context is as a precursor to hydrogen cyanide.
Conclusion
(R)-Lotaustralin is a well-characterized cyanogenic glycoside with a defined structure and stereochemistry. Its biosynthesis from L-isoleucine and subsequent hydrolysis to release hydrogen cyanide are key biochemical pathways in the chemical ecology of many plant species. For researchers in drug development and toxicology, understanding the properties and metabolic fate of (R)-lotaustralin is crucial when working with plant-derived materials that may contain this compound. Further research is warranted to explore potential biological activities of the intact glycoside beyond its role as a cyanotoxin precursor.
References
- 1. Lotaustralin - Wikipedia [en.wikipedia.org]
- 2. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linamarin - Wikipedia [en.wikipedia.org]
- 4. Lotaustralin | C11H19NO6 | CID 441467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
